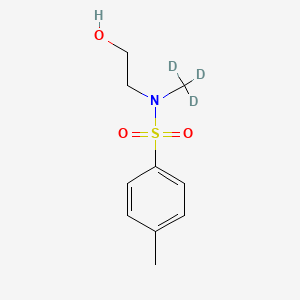
PD-166285-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-166285-d4 is a deuterium-labeled derivative of PD-166285, a compound known for its broad-spectrum tyrosine kinase inhibition properties. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-166285-d4 involves the deuteration of PD-166285. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic route and reaction conditions for this compound are proprietary and not widely disclosed in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .
化学反应分析
Types of Reactions
PD-166285-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups. Substitution reactions typically result in the formation of new compounds with modified chemical properties .
科学研究应用
PD-166285-d4 is extensively used in scientific research due to its enhanced stability and unique isotopic properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled molecules in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit tyrosine kinases involved in cell proliferation and survival.
Industry: Utilized in the development of new drugs and diagnostic tools, leveraging its improved pharmacokinetic properties
作用机制
PD-166285-d4 exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By inhibiting these kinases, this compound disrupts various signaling pathways that regulate cell growth, differentiation, and survival. The molecular targets of this compound include Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit. The inhibition of these targets leads to the suppression of angiogenesis, cell migration, and proliferation .
相似化合物的比较
PD-166285-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
PD-166285: The non-deuterated version, which shares similar tyrosine kinase inhibition properties but lacks the enhanced stability and pharmacokinetic benefits of deuterium labeling.
PD-173074: Another tyrosine kinase inhibitor with a different structural framework but similar biological activity.
PD-180970: A compound with comparable kinase inhibition properties but distinct chemical structure and pharmacological profile .
This compound’s uniqueness lies in its improved metabolic stability and reduced rate of oxidative metabolism, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
1246814-59-4 |
|---|---|
分子式 |
C26H27Cl2N5O2 |
分子量 |
516.5 g/mol |
IUPAC 名称 |
6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2 |
InChI 键 |
IFPPYSWJNWHOLQ-RYIWKTDQSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
同义词 |
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)








![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

